5-Allyl-6-chloro-2-methylpyrimidin-4-amine
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Overview
Description
5-Allyl-6-chloro-2-methylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA. This particular compound is characterized by the presence of an allyl group at the 5-position, a chlorine atom at the 6-position, and a methyl group at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-6-chloro-2-methylpyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-methyl-4-chloropyrimidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Allyl-6-chloro-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The allyl group can be oxidized to form epoxides or reduced to form saturated alkyl groups.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or water.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of 6-amino or 6-thio derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of saturated alkyl derivatives.
Scientific Research Applications
5-Allyl-6-chloro-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Allyl-6-chloro-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the allyl group.
5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine: Similar structure but different substitution pattern.
Uniqueness
5-Allyl-6-chloro-2-methylpyrimidin-4-amine is unique due to the presence of the allyl group at the 5-position, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other pyrimidine derivatives and may contribute to its specific applications in research and industry .
Properties
CAS No. |
85826-34-2 |
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Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
6-chloro-2-methyl-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C8H10ClN3/c1-3-4-6-7(9)11-5(2)12-8(6)10/h3H,1,4H2,2H3,(H2,10,11,12) |
InChI Key |
PMNLBPKZOWXYIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CC=C)N |
Origin of Product |
United States |
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